Diethyl 2-acetyl-3-phenylbutanedioate
Description
Diethyl 2-acetyl-3-phenylbutanedioate is a substituted diethyl ester of butanedioic acid (succinic acid), featuring acetyl and phenyl groups at the 2- and 3-positions of the backbone. This structural complexity distinguishes it from simpler esters, offering unique reactivity and applications in organic synthesis, particularly as a precursor for pharmaceuticals or fine chemicals.
Properties
CAS No. |
90124-76-8 |
|---|---|
Molecular Formula |
C16H20O5 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
diethyl 2-acetyl-3-phenylbutanedioate |
InChI |
InChI=1S/C16H20O5/c1-4-20-15(18)13(11(3)17)14(16(19)21-5-2)12-9-7-6-8-10-12/h6-10,13-14H,4-5H2,1-3H3 |
InChI Key |
ZLFAYSSBQQUMFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-acetyl-3-phenylbutanedioate typically involves the reaction of diethyl malonate with acetophenone under basic conditions. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification to isolate the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-acetyl-3-phenylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of diethyl 2-acetyl-3-phenylbutanedioate involves its reactivity with nucleophiles and electrophiles. The ester and ketone groups can undergo nucleophilic addition and substitution reactions, respectively. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can affect the reaction pathways and products formed .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with Diethyl 2-acetyl-3-phenylbutanedioate:
Ethyl 2-phenylacetoacetate (C₁₂H₁₄O₃): A monoethyl ester with a phenyl and acetyl group on a shorter carbon chain .
Ethyl 2-acetyl-3-methylbutanoate (C₉H₁₆O₃): A monoethyl ester with acetyl and methyl groups on a branched chain, used in pharmaceutical synthesis .
Physical and Chemical Properties
*Hypothetical values inferred from structural analogs.
- Acetyl groups introduce ketone functionality, enhancing reactivity in condensation or nucleophilic addition reactions .
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